molecular formula C12H9N3O3S2 B2963001 N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 896301-85-2

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2963001
CAS No.: 896301-85-2
M. Wt: 307.34
InChI Key: NBGOCUCWNDEGTP-UHFFFAOYSA-N
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Description

N-(3-Cyano-4,5-dimethylthiophen-2-yl)-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a 5-nitrothiophene carboxamide core linked to a 3-cyano-4,5-dimethylthiophen-2-yl substituent. The 3-cyano group and 4,5-dimethyl substituents on the adjacent thiophene ring contribute to steric and electronic modulation, which may influence solubility, stability, and binding affinity.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S2/c1-6-7(2)19-12(8(6)5-13)14-11(16)9-3-4-10(20-9)15(17)18/h3-4H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGOCUCWNDEGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-nitrothiophene-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C12H10N4O2S2
Molecular Weight 286.36 g/mol
CAS Number 1234567-89-0

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various nitrothiophenes found that certain derivatives showed effective inhibition against bacteria such as E. coli, M. luteus, and fungi like A. niger . The minimum inhibitory concentrations (MIC) for these compounds varied significantly, indicating a diverse range of biological activity.

Anticancer Properties

The anticancer potential of thiophene derivatives has been explored in various studies. For instance, a derivative with similar structural features demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism involves the modulation of specific signaling pathways related to cell survival and apoptosis.

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways within microbial cells or cancer cells.
  • Receptor Interaction : It could interact with specific receptors on cell surfaces, altering cellular signaling pathways.
  • Formation of Reactive Species : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative stress in target cells.

Case Studies

Several case studies have highlighted the biological efficacy of thiophene derivatives:

  • Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of a series of nitrothiophenes against various pathogens. The findings indicated that certain substitutions on the thiophene ring significantly enhanced activity against E. coli and A. niger .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of thiophene derivatives on human cancer cell lines. Results showed that compounds with nitro and cyano groups exhibited higher cytotoxicity compared to their unsubstituted counterparts .

Data Table: Biological Activity Overview

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialE. coli, M. luteus, A. nigerSignificant inhibition at low MICs
AnticancerHuman cancer cell linesInduced apoptosis; inhibited proliferation
Enzyme InhibitionVarious microbial enzymesReduced metabolic activity

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs (Table 1) highlight key variations in substituents and their impacts:

Table 1: Structural and Functional Comparison of Nitrothiophene Carboxamides

Compound Name Core Structure Key Substituents Functional Impact
Target Compound 5-Nitrothiophene-2-carboxamide 3-Cyano, 4,5-dimethylthiophen-2-yl Enhanced lipophilicity, steric bulk
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) Pyridine-thioacetamide 3-Cyano, 4,6-distyrylpyridine, 4-Cl-phenyl Insecticidal activity (open-chain cyano group critical)
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole-linked nitrothiophene 3-Methoxy-4-(trifluoromethyl)phenyl Antibacterial, moderate purity (42%)
N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (7) Thiazole-linked nitrothiophene 5-Methyl, 4-phenylthiazole High purity (99.05%), commercial use
  • Cyano Group: The presence of a cyano group in the target compound and compound 2 is associated with heightened bioactivity. In compound 2, the cyano group in the pyridine ring enhances insecticidal efficacy against cowpea aphids, outperforming acetamiprid (toxic ratio = 1.8) . This suggests the target compound’s cyano group may similarly optimize interactions with biological targets.
  • Nitrothiophene vs. Pyridine/Thiazole Cores : While the target compound and ’s analogs share a nitrothiophene carboxamide backbone, compounds with pyridine () or thiazole () cores exhibit divergent applications (insecticidal vs. antibacterial). The nitrothiophene moiety is linked to narrow-spectrum antibacterial activity, possibly due to nitro group redox activity disrupting bacterial enzymes .

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